molecular formula C31H37ClN2O10S B12717412 (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol CAS No. 93665-56-6

(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol

Cat. No.: B12717412
CAS No.: 93665-56-6
M. Wt: 665.2 g/mol
InChI Key: DDTVNLFOVZZFJV-SPIKMXEPSA-N
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Description

(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common synthetic routes include:

    Formation of the Core Structure: The initial step involves the synthesis of the benzobenzothiepin core, which is achieved through cyclization reactions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the appropriate piperazine derivative reacts with the core structure.

    Attachment of the Propanol Group: The propanol group is attached via an etherification reaction, where the hydroxyl group of the propanol reacts with the appropriate leaving group on the piperazine ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification methods to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and piperazine groups, leading to the formation of ketones and N-oxides.

    Reduction: Reduction reactions can occur at the double bond and the aromatic ring, resulting in the formation of saturated derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the piperazine nitrogen.

    Esterification and Amidation: The carboxylic acid group can undergo esterification and amidation reactions to form esters and amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions vary depending on the specific reaction but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted compounds, esters, and amides. Each product retains the core structure of the original compound but with modifications at specific functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of similar molecules.

Medicine

In medicine, (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol is investigated for its potential therapeutic applications. Its interactions with biological targets make it a candidate for drug development and pharmacological studies.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science, catalysis, and material science.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol involves its interactions with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol include:

  • (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]ethanol
  • (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]butanol
  • (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]methanol

Uniqueness

The uniqueness of (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications.

Properties

CAS No.

93665-56-6

Molecular Formula

C31H37ClN2O10S

Molecular Weight

665.2 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol

InChI

InChI=1S/C23H29ClN2O2S.2C4H4O4/c24-19-6-7-23-20(17-19)21(16-18-4-1-2-5-22(18)29-23)28-15-13-26-11-9-25(10-12-26)8-3-14-27;2*5-3(6)1-2-4(7)8/h1-2,4-7,17,21,27H,3,8-16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

DDTVNLFOVZZFJV-SPIKMXEPSA-N

Isomeric SMILES

C1N(CCN(C1)CCOC2C3=C(SC4=CC=CC=C4C2)C=CC(=C3)Cl)CCCO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCCO)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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